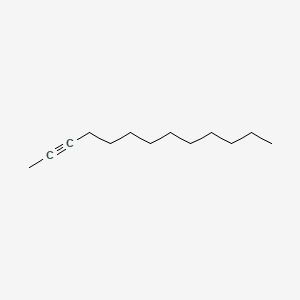

2-Tridecyne

Description

2-Tridecyne (C₁₃H₂₄, CAS 28467-75-6) is a terminal alkyne with a molecular weight of 180.33 g/mol. Its triple bond is positioned between the second and third carbon atoms, making it an internal alkyne. Key physical and thermodynamic properties include:

- Critical Temperature (Tₐ): 685.15 K

- Critical Pressure (Pₐ): 1351.00 kPa

- Standard Enthalpy of Formation (ΔH°f): -39.35 kJ/mol

- Vapor Pressure: Modeled by the equation $ \ln(P_{vp}) = A + \frac{B}{T + C} $, valid between 394.52 K and 532.20 K .

- Water Solubility (log₁₀WS): 4.540, indicating low aqueous solubility .

These properties are derived from Joback method calculations and experimental data from NIST Webbook and Yaws Handbook .

Properties

CAS No. |

28467-75-6 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

tridec-2-yne |

InChI |

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7-13H2,1-2H3 |

InChI Key |

ZGKKGWBQPYIOBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tridecyne can be synthesized through various methods, including:

Alkyne Metathesis: This method involves the redistribution of alkyne bonds, typically using a catalyst such as molybdenum or tungsten.

Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, often using potassium hydroxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of acetylene derivatives. The specific methods and conditions can vary depending on the desired scale and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Tridecyne undergoes several types of chemical reactions, including:

Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can convert this compound to alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alkanes.

Substitution: Halogenated alkanes.

Scientific Research Applications

2-Tridecyne has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tridecyne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkynes

1-Octadecyne (C₁₈H₃₄)

9-Eicosyne (C₂₀H₃₈)

- Molecular Weight : 278.5 g/mol

- Structure : Internal alkyne (triple bond at C₉–C₁₀).

- Retention Time : 12.516 (GC-MS analysis) .

- Key Difference : Longer carbon chain increases hydrophobicity compared to 2-Tridecyne.

Table 1: Comparison of Alkynes

Key Insight : Terminal alkynes like 1-Octadecyne exhibit higher reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to internal alkynes like this compound and 9-Eicosyne .

Comparison with a Carbon-Chain Analog: 2-Tridecanone (C₁₃H₂₆O)

2-Tridecanone (CAS 593-08-8) shares a similar carbon backbone but replaces the alkyne group with a ketone.

- Molecular Weight : 198.34 g/mol

- Critical Properties: Not reported for 2-Tridecanone, but ketones generally exhibit higher polarity and boiling points compared to alkynes.

- Applications : Widely used in flavor and fragrance industries due to its volatility and odor profile .

Table 2: Functional Group Impact on Properties

Key Insight: The ketone group in 2-Tridecanone enhances polarity and water solubility compared to this compound, making it more suitable for applications requiring controlled release in aqueous environments .

Reactivity Differences

- Internal vs. Terminal Alkynes : this compound’s internal triple bond reduces its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to terminal alkynes like 1-Octadecyne .

- Thermal Stability : this compound’s critical temperature (685.15 K) suggests stability under high-temperature industrial processes, such as polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.